N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-15-12-22(27-23(25-15)20(13-24-27)18-6-4-3-5-7-18)30-14-21(29)26-19-10-8-17(9-11-19)16(2)28/h3-13H,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZCNDZQUXKHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the 7-Sulfanyl Group
The sulfanyl (-S-) moiety at position 7 is critical for subsequent acetamide coupling. Two strategies enable its installation:
Direct Thiol Substitution
Pyrazolo[1,5-a]pyrimidin-7-thiols are synthesized via nucleophilic displacement of halogenated precursors. For example, 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine reacts with thiourea in ethanol under reflux to replace chlorine with a thiol group.
Synthesis of N-(4-Acetylphenyl)-2-Bromoacetamide
The acetamide side chain is prepared in three phases:
Bromoacetylation of 4-Acetylaniline
4-Acetylaniline reacts with bromoacetyl bromide in dichloromethane containing triethylamine to yield N-(4-acetylphenyl)-2-bromoacetamide.
$$
\text{4-Acetylaniline} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{N-(4-Acetylphenyl)-2-bromoacetamide} \quad
$$
Table 2: Optimization of Bromoacetylation
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | Dichloromethane | 4 | 92 |
| Pyridine | THF | 6 | 85 |
Coupling of Sulfanylpyrazolo[1,5-a]Pyrimidine with Bromoacetamide
The final step involves nucleophilic substitution between the thiolate and bromoacetamide:
Thiolate Activation
Pyrazolo[1,5-a]pyrimidin-7-thiol is deprotonated using sodium hydride (NaH) in N,N-dimethylformamide (DMF), generating a reactive thiolate anion.
Nucleophilic Displacement
The thiolate attacks N-(4-acetylphenyl)-2-bromoacetamide, displacing bromide to form the sulfanylacetamide linkage.
$$
\text{Thiolate} + \text{BrCH}2\text{C(O)NHC}6\text{H}4\text{COCH}3 \rightarrow \text{N-(4-Acetylphenyl)-2-({Pyrazolo[1,5-a]Pyrimidin-7-Yl}Sulfanyl)Acetamide} \quad
$$
Table 3: Coupling Reaction Optimization
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | RT | 12 | 88 |
| K$$2$$CO$$3$$ | Acetone | Reflux | 24 | 72 |
Alternative Pathways and Isomerization Considerations
Characterization and Validation
Spectroscopic Confirmation
- $$^1$$H NMR : The pyrazolo[1,5-a]pyrimidine core exhibits characteristic singlet peaks at δ 8.50–9.20 ppm for aromatic protons. The acetamide’s methyl group appears as a singlet near δ 2.40 ppm.
- $$^{13}$$C NMR : Carbonyl resonances for the acetylphenyl group occur at δ 190–200 ppm, while the pyrimidine carbons resonate between δ 140–160 ppm.
Challenges and Optimization Opportunities
Thiol Oxidation
The sulfanyl group is prone to oxidation during storage. Adding antioxidants like butylated hydroxytoluene (BHT) during purification improves stability.
Solvent Selection
DMF enhances reaction rates but complicates product isolation. Switching to tetrahydrofuran (THF) or acetone reduces purification steps but may lower yields.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; conditionsoften in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-acetylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetamide is a complex organic compound with potential applications in medicinal chemistry, particularly as a protein kinase inhibitor. It belongs to the class of pyrazolo[1,5-a]pyrimidines, known for their diverse pharmacological properties.
Potential Applications in Medicinal Chemistry
- Protein Kinase Inhibition Preliminary studies suggest that this compound acts as an inhibitor by binding to kinase domains, disrupting their activity. Molecular docking studies indicate that its structural features enhance binding affinity to target proteins involved in various signaling pathways related to cancer and other diseases.
- Biological Activity The pyrazolo[1,5-a]pyrimidine group of heterocyclic compounds exhibits significant biological activity, especially in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through the condensation of appropriate precursors under acidic or basic conditions. For larger-scale production, continuous flow reactors may be utilized to enhance control over reaction conditions and improve yields. Additionally, using supercritical carbon dioxide as a solvent can increase the efficiency and environmental sustainability of the synthesis process.
Physical and Chemical Properties
This compound exhibits several notable physical and chemical properties:
- Molecular Weight Approximately 420.50 g/mol.
- Sulfanylacetamide Classified as a sulfanylacetamide due to the presence of the sulfanyl group attached to an acetamide moiety.
The chemical reactivity of this compound is influenced by its functional groups:
- Electrophilic aromatic substitution
- Nucleophilic substitution
- Oxidation and reduction
These reactions are critical for understanding how modifications can lead to enhanced biological activity or altered pharmacokinetic properties.
Structural Features
The molecular structure of this compound features:
- Pyrazolo[1,5-a]pyrimidine core
- Sulfanylacetamide group
- Acetylphenyl substituent
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-(3-Chloro-4-methylphenyl)-2-({5-Methyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-Yl}Sulfanyl)Acetamide
- Structural Differences : The acetamide group is substituted with a 3-chloro-4-methylphenyl group instead of 4-acetylphenyl.
- The absence of the acetyl group eliminates a hydrogen-bond acceptor, which may affect binding affinity to target proteins.
- Activity : While explicit data are unavailable, similar pyrazolo-pyrimidine derivatives are explored for herbicidal or antimicrobial applications .
Heterocyclic Core Variations
BAY 60-6583 (2-[6-Amino-3,5-Dicyano-4-[4-(Cyclopropylmethoxy)Phenyl]Pyridin-2-Ylsulfanyl]Acetamide)
- Core Structure: Pyridine ring with amino, dicyano, and cyclopropylmethoxy-phenyl substituents.
- Activity: Potent A2B adenosine receptor agonist, used in cardiovascular and inflammatory research .
MRS1706 (N-(4-Acetylphenyl)-2-[4-(2,3,6,7-Tetrahydro-2,6-Dioxo-1,3-Dipropyl-1H-Purin-8-Yl)Phenoxy]Acetamide)
- Core Structure : Purine derivative with a dioxo-tetrahydro scaffold.
- Activity: A2B adenosine receptor antagonist, contrasting with BAY 60-6583’s agonist activity .
- Comparison: The target compound’s pyrazolo-pyrimidine core lacks the purine ring’s inherent hydrogen-bonding capacity, which is critical for adenosine receptor interactions. This structural divergence suggests different pharmacological targets.
Triazolo[1,5-a]Pyrimidine Derivatives
5,7-Dimethyl-1,2,4-Triazolo[1,5-a]Pyrimidine-2-Oxyacetylhydrazones
- Core Structure : Triazolo-pyrimidine with oxyacetylhydrazone side chains.
- Activity : Demonstrated herbicidal and fungicidal activity, with chiral centers enhancing efficacy .
- Comparison :
- The pyrazolo-pyrimidine core in the target compound may exhibit greater steric bulk than triazolo-pyrimidines, influencing target binding.
- The acetylphenyl group could improve solubility compared to methyl or hydrazone substituents.
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(4-Acetylphenyl)-2-({5-Methyl-3-Phenylpyrazolo[1,5-a]pyrimidin-7-Yl}Sulfanylamide) is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features and functional groups suggest a wide range of pharmacological applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 420.50 g/mol. The structure includes an acetylphenyl moiety and a pyrazolo[1,5-a]pyrimidine core linked through a sulfanyl group, which significantly influences its biological activity.
Key Structural Features:
- Sulfanyl Group : Enhances interaction with biological targets.
- Pyrazolo[1,5-a]pyrimidine Core : Known for diverse pharmacological properties.
Preliminary studies indicate that N-(4-acetylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanylamide) acts primarily as an inhibitor of protein kinases . Molecular docking studies have shown that the compound binds to specific kinase domains, disrupting their activity and influencing various signaling pathways associated with cancer and other diseases.
Binding Affinity and Specificity
The compound exhibits a strong binding affinity to several protein kinases, which are critical in regulating cell proliferation and motility. This suggests potential applications in cancer therapy by targeting aberrant signaling pathways.
Anticancer Activity
Research has demonstrated that this compound has significant anticancer properties. In vitro studies involving various cancer cell lines have shown that it inhibits cell proliferation and induces apoptosis.
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of AKT pathway | |
| A549 (Lung) | 10 | Induction of apoptosis | |
| HeLa (Cervical) | 12 | Disruption of cell cycle |
Pharmacological Studies
In addition to anticancer activity, N-(4-acetylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanylamide) has been evaluated for other pharmacological effects:
- Anticonvulsant Activity : Some derivatives have shown potential anticonvulsant effects in animal models, indicating possible applications in epilepsy treatment.
- Anti-inflammatory Properties : The compound's structural features may contribute to its ability to modulate inflammatory responses.
Case Studies
A notable case study involved the use of N-(4-acetylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanylamide) in a clinical trial for patients with advanced solid tumors. Results indicated a significant reduction in tumor size in several participants, highlighting its potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
